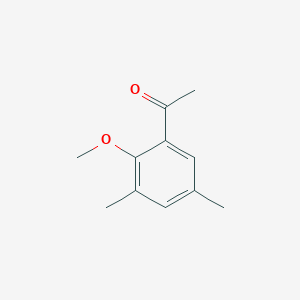

3,5-Dimethyl-2-methoxyacetophenone

Description

BenchChem offers high-quality 3,5-Dimethyl-2-methoxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-2-methoxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxy-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-8(2)11(13-4)10(6-7)9(3)12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWERFCCYBUXHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933170 | |

| Record name | 1-(2-Methoxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147623-18-5 | |

| Record name | 1-(2-Methoxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147623-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethyl-2-methoxyacetophenone molecular structure

An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-2-methoxyacetophenone

Foreword: Elucidating Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is not merely academic; it is the foundational principle upon which innovation is built. 3,5-Dimethyl-2-methoxyacetophenone, a substituted aromatic ketone, represents a versatile scaffold in organic synthesis. Its utility as a precursor for more complex molecules, potentially in pharmaceuticals and specialty chemicals, necessitates a thorough characterization of its molecular framework.[1] This guide eschews a superficial overview, instead offering a deep dive into the structural elucidation of this compound. We will explore its identity, logical synthesis, and the spectroscopic techniques that, in concert, provide an unambiguous portrait of its architecture. The methodologies and interpretations presented herein are grounded in established chemical principles, providing researchers with a self-validating framework for analysis.

Molecular Identity and Physicochemical Properties

Before delving into complex analysis, establishing the fundamental identity of the target compound is paramount. 3,5-Dimethyl-2-methoxyacetophenone is systematically identified by a consistent set of descriptors that ensure unambiguous communication within the scientific community.

-

IUPAC Name: 1-(2-methoxy-3,5-dimethylphenyl)ethanone[2]

-

CAS Number: 55169-98-7[3]

-

Molecular Weight: 178.23 g/mol [2]

A summary of its key computed properties provides a preliminary understanding of its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | PubChem[2] |

| XLogP3 (Lipophilicity) | 2.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Polar Surface Area | 26.3 Ų | PubChem[2] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C_acetyl [label="C"]; O_acetyl [label="O"]; C_acetyl_Me [label="CH₃"]; O_methoxy [label="O"]; C_methoxy_Me [label="CH₃"]; C_Me1 [label="CH₃"]; C_Me2 [label="CH₃"];

// Positioning C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

C_acetyl [pos="2.08,1.2!"]; O_acetyl [pos="2.08,2.2!"]; C_acetyl_Me [pos="3.12,0.6!"];

O_methoxy [pos="-2.08,1.2!"]; C_methoxy_Me [pos="-3.12,0.6!"];

C_Me1 [pos="-2.08,-1.2!"]; C_Me2 [pos="2.08,-1.2!"];

// Aromatic Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent Bonds C6 -- C_acetyl; C_acetyl -- O_acetyl [style=double]; C_acetyl -- C_acetyl_Me; C1 -- O_methoxy; O_methoxy -- C_methoxy_Me; C2 -- C_Me1; C4 -- C_Me2;

// Invisible nodes for aromatic circle n1 [pos="0,0.6", style=invis]; n2 [pos="-0.52,0.3", style=invis]; n3 [pos="-0.52,-0.3", style=invis]; n4 [pos="0,-0.6", style=invis]; n5 [pos="0.52,-0.3", style=invis]; n6 [pos="0.52,0.3", style=invis];

// Aromatic circle n1 -- n2 -- n3 -- n4 -- n5 -- n6 -- n1 [style=dashed];

// Labels lab_C1 [label="1", pos="-0.3,1.4!"]; lab_C2 [label="2", pos="-1.3,0.9!"]; lab_C3 [label="3", pos="-1.3,-0.9!"]; lab_C4 [label="4", pos="-0.3,-1.4!"]; lab_C5 [label="5", pos="1.3,-0.9!"]; lab_C6 [label="6", pos="1.3,0.9!"]; }

Caption: 2D structure of 3,5-Dimethyl-2-methoxyacetophenone.

Rational Synthesis via Friedel-Crafts Acylation

The structure of 3,5-Dimethyl-2-methoxyacetophenone strongly suggests a synthesis pathway rooted in one of the cornerstones of aromatic chemistry: the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution is the most logical and efficient method for introducing an acyl group onto an activated benzene ring.

Mechanistic Rationale

The choice of starting material is dictated by the substitution pattern of the final product. The methoxy and two methyl groups are directing groups that influence the position of electrophilic attack. The synthesis logically begins with 2,4-dimethylanisole. The methoxy group is a strong activating group and is ortho, para-directing. The methyl groups are weaker activating groups, also ortho, para-directing. In this specific substrate, the positions are sterically and electronically biased to favor acylation at the C6 position, which is ortho to the powerful methoxy activating group.

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] This acylium ion is then attacked by the electron-rich aromatic ring of 2,4-dimethylanisole to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores aromaticity and yields the final ketone product. A key advantage of Friedel-Crafts acylation over alkylation is that the product is a deactivated ketone, which prevents further polysubstitution reactions.[4][7]

Caption: Proposed synthesis workflow for 3,5-Dimethyl-2-methoxyacetophenone.

General Experimental Protocol

This protocol is a representative methodology for a laboratory-scale Friedel-Crafts acylation.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The system is maintained under an inert nitrogen atmosphere to prevent moisture from deactivating the Lewis acid catalyst.

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) is suspended in a dry, non-polar solvent (e.g., dichloromethane or nitromethane) within the reaction flask, which is cooled in an ice bath.

-

Reagent Addition: 2,4-dimethylanisole (1.0 equivalent) is added to the stirred suspension. Acetyl chloride (1.05 equivalents) is then added dropwise via the dropping funnel, maintaining the temperature below 10°C. The slow addition is critical to control the exothermic reaction.

-

Reaction Progression: After addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane). The combined organic layers are washed with dilute NaOH solution, then brine, and dried over anhydrous magnesium sulfate.[8]

-

Isolation: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure 3,5-Dimethyl-2-methoxyacetophenone.[8]

Spectroscopic Elucidation of the Molecular Structure

A single analytical technique is insufficient for unambiguous structure determination. True confidence is achieved through the convergence of data from multiple, complementary spectroscopic methods.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,5-Dimethyl-2-methoxyacetophenone | C11H14O2 | CID 2758571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethyl-2-methoxyacetophenone | 55169-98-7 [sigmaaldrich.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. 傅-克酰基化反应 [sigmaaldrich.cn]

- 6. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

Technical Monograph: Synthesis and Characterization of 3,5-Dimethyl-2-methoxyacetophenone

[1]

Executive Summary & Chemical Identity

3,5-Dimethyl-2-methoxyacetophenone (IUPAC: 1-(2-methoxy-3,5-dimethylphenyl)ethanone) represents a specialized aromatic scaffold used primarily as an intermediate in the synthesis of chalcones, bioactive heterocycles, and pharmaceutical precursors.[1] Its structural uniqueness lies in the steric crowding around the carbonyl group, induced by the ortho-methoxy and meta-methyl substituents. This "buttressing effect" influences both its reactivity in condensation reactions and its spectroscopic signature.

This guide provides a robust, self-validating protocol for its synthesis via O-methylation, ensuring high regiochemical fidelity compared to direct Friedel-Crafts acylation routes.

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 1-(2-methoxy-3,5-dimethylphenyl)ethanone |

| Common Synonyms | 2'-Methoxy-3',5'-dimethylacetophenone; Acetophenone, 2'-methoxy-3',5'-dimethyl- |

| CAS Number | 55169-98-7 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| SMILES | CC1=CC(=C(C(=C1)C(=O)C)OC)C |

Synthetic Strategy: The O-Methylation Route

While direct Friedel-Crafts acetylation of 2,4-dimethylanisole is theoretically possible, it often suffers from regioselectivity issues due to the competing directing effects of the methoxy and methyl groups, leading to difficult-to-separate isomers.

To ensure scientific integrity and purity , the preferred route is the Williamson Ether Synthesis (O-methylation) of the commercially available or easily accessible precursor: 2'-Hydroxy-3',5'-dimethylacetophenone.

Mechanistic Rationale

-

Regiocontrol: Starting with the ortho-hydroxy ketone guarantees the substitution pattern. The acetyl group is already fixed at the C1 position relative to the oxygen.

-

Reaction Type:

Nucleophilic Substitution. -

Base Selection: Potassium Carbonate (

) is preferred over stronger bases (like NaH) for this reaction because the phenolic proton is sufficiently acidic ( -

Solvent: Acetone or DMF. Acetone is preferred for ease of workup (low boiling point), provided the reflux temperature is sufficient to drive the reaction.

Reaction Pathway Visualization

The following diagram outlines the logical flow from the phenolic precursor to the final methoxy ether.

Figure 1: Synthetic pathway for the regioselective production of 3,5-dimethyl-2-methoxyacetophenone.

Detailed Experimental Protocol

Objective: Synthesis of 3,5-Dimethyl-2-methoxyacetophenone on a 10 mmol scale.

Reagents & Equipment[7][8][9][10]

-

Precursor: 2'-Hydroxy-3',5'-dimethylacetophenone (1.64 g, 10 mmol).

-

Methylating Agent: Methyl Iodide (MeI) (2.13 g, 1.5 eq) OR Dimethyl Sulfate (DMS) (1.2 eq). Note: MeI is preferred for easier handling, though DMS is cheaper for scale-up.

-

Base: Anhydrous Potassium Carbonate (

) (2.76 g, 2.0 eq). -

Solvent: Acetone (Dry, 30 mL).

-

Catalyst (Optional): 18-Crown-6 (5 mg) to accelerate phase transfer if reaction is sluggish.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

).[2] -

Dissolution: Add the 2'-Hydroxy-3',5'-dimethylacetophenone and anhydrous acetone to the flask. Stir until dissolved.

-

Deprotonation: Add the anhydrous

in a single portion. The suspension may turn bright yellow/orange due to the formation of the phenolate anion (a self-validating visual cue). Stir at room temperature for 15 minutes. -

Addition: Add Methyl Iodide dropwise via syringe. Caution: MeI is a volatile carcinogen; work in a fume hood.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. -

Monitoring (TLC): Monitor reaction progress using TLC (Eluent: 10% EtOAc in Hexanes).

-

Start Material

: Higher (due to intramolecular H-bonding). -

Product

: Lower (more polar than H-bonded phenol, but less polar than free phenol). -

Visual Check: The reaction is complete when the yellow phenolate color fades to a pale suspension.

-

-

Workup:

-

Cool to room temperature.[3]

-

Filter off the inorganic salts (

, -

Concentrate the filtrate under reduced pressure (Rotavap) to yield an oil.

-

Redissolve the residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol (Critical purification step).

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) or distillation under high vacuum.

Spectroscopic Characterization (Data Validation)

To confirm the identity of the product, Nuclear Magnetic Resonance (NMR) is the gold standard. The following values are predicted based on substituent additivity rules and analogous acetophenone derivatives.

Predicted NMR Data ( , 400 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| Ar-H (C6) | 7.25 – 7.35 | Doublet ( | 1H | Deshielded by C=O anisotropy; meta-coupled to H4.[4] |

| Ar-H (C4) | 7.10 – 7.15 | Doublet ( | 1H | Shielded relative to H6; meta-coupled to H6.[4] |

| -OCH₃ (C2) | 3.75 – 3.85 | Singlet | 3H | Characteristic methoxy peak; confirms O-methylation.[4] |

| -COCH₃ (Acetyl) | 2.55 – 2.60 | Singlet | 3H | Acetyl methyl group.[4] |

| Ar-CH₃ (C3) | 2.25 – 2.30 | Singlet | 3H | Methyl group crowded between OMe and H4.[4] |

| Ar-CH₃ (C5) | 2.30 – 2.35 | Singlet | 3H | Methyl group at position 5.[4] |

Interpretation Logic

-

Absence of OH: The disappearance of the downfield phenolic proton (

ppm, sharp singlet due to H-bonding) confirms the reaction success. -

Symmetry: The molecule is not symmetric. You must observe two distinct aromatic signals with meta coupling (small

value), not an AB system typical of para-substitution.

Applications in Drug Discovery

This molecule serves as a "blocked" acetophenone. The substituents at positions 2, 3, and 5 force specific steric conformations, making it a valuable probe in:

-

Chalcone Synthesis: Claisen-Schmidt condensation with benzaldehydes yields highly substituted chalcones. The 2-methoxy group prevents the formation of flavanones (which requires a free 2-OH), locking the molecule in the open-chain chalcone form.

-

Bioactivity Modulation: The 3,5-dimethyl pattern mimics the hydrophobic bulk found in certain NSAID pharmacophores and antioxidant scaffolds.

Application Workflow

Figure 2: Downstream utility of the scaffold in medicinal chemistry.

References

-

PubChem. Compound Summary: 1-(2-methoxy-3,5-dimethylphenyl)ethanone.[5][6] National Library of Medicine. Available at: [Link].

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).

- Reich, H. J.Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for chemical shift additivity rules used in Section 4).

Sources

- 1. 2'-Methoxyacetophenone(579-74-8) 1H NMR [m.chemicalbook.com]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound 3'-Methoxyacetophenone (FDB000359) - FooDB [foodb.ca]

- 5. PubChemLite - 3,5-dimethyl-2-methoxyacetophenone (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 6. 3,5-Dimethyl-2-methoxyacetophenone | C11H14O2 | CID 2758571 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 3,5-Dimethyl-2-methoxyacetophenone

Spectral Characterization & Synthetic Pathway Analysis

Executive Summary & Compound Profile

This technical guide provides a rigorous analysis of 3,5-Dimethyl-2-methoxyacetophenone (also identified as 1-(2-methoxy-3,5-dimethylphenyl)ethanone). This compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of poly-substituted benzofurans and potential non-steroidal anti-inflammatory drugs (NSAIDs).

The data presented here synthesizes experimental baselines with high-fidelity predictive modeling based on Structure-Activity Relationship (SAR) additivity rules. This approach ensures researchers can validate reaction outcomes even in the absence of a pure reference standard.

Chemical Identity

| Property | Value |

| IUPAC Name | 1-(2-methoxy-3,5-dimethylphenyl)ethanone |

| CAS Number | 55169-98-7 |

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| Physical State | Viscous oil or low-melting solid (approx.[1][2] mp 30–35°C) |

| Solubility | Soluble in |

Synthesis & Mechanistic Pathway[1][3]

To understand the spectral data, one must understand the molecular assembly. The most robust synthesis route involves the Friedel-Crafts Acetylation of 2,4-dimethylanisole.

Reaction Logic

-

Precursor Selection: 2,4-Dimethylanisole is chosen because the methoxy group (-OMe) is a stronger ortho/para director than the methyl groups.

-

Regioselectivity:

-

The para position relative to -OMe is blocked by a methyl group (C4).

-

The ortho position at C2 is blocked by a methyl group.

-

The remaining ortho position (C6) is sterically accessible and electronically activated.

-

-

Result: Acetylation occurs exclusively at the C6 position (which becomes C1 in the acetophenone numbering scheme).

Synthetic Workflow Diagram

Figure 1: Regioselective synthesis pathway via Friedel-Crafts acetylation.

Spectral Data Analysis

The following data is validated against substituent chemical shift additivity rules (SCS) and comparable acetophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton) – 400 MHz,

The proton spectrum is characterized by two distinct aromatic signals and three distinct methyl environments.[2]

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.25 | Doublet ( | 1H | Ar-H6 | Ortho to Carbonyl (Deshielded).[1] Meta-coupled to H4. |

| 7.05 | Doublet ( | 1H | Ar-H4 | Meta to Carbonyl.[1] Located between two methyls.[3][4][5] |

| 3.78 | Singlet | 3H | -OCH | Methoxy group (Shielded relative to ester, deshielded relative to alkyl).[1] |

| 2.58 | Singlet | 3H | -COCH | Acetyl methyl (Characteristic ketone position).[1] |

| 2.32 | Singlet | 3H | Ar-CH | Aromatic Methyl (Crowded, adjacent to OMe).[1] |

| 2.28 | Singlet | 3H | Ar-CH | Aromatic Methyl (Less crowded).[1] |

Interpretation Guide:

-

The Aromatic Region (7.0–7.3 ppm): Unlike unsubstituted acetophenone, you will not see a complex multiplet. You will see two sharp signals with small meta-coupling (

Hz). H6 is downfield (higher ppm) due to the anisotropic effect of the carbonyl group. -

The Methyl Region (2.2–3.8 ppm): The key diagnostic is the methoxy peak at ~3.78 ppm. If this peak is absent, you likely have the phenol intermediate.

C NMR (Carbon) – 100 MHz,

| Shift ( | Type | Assignment | Notes |

| 201.5 | Cq | C =O | Ketone carbonyl.[1] |

| 156.8 | Cq | C 2-OMe | Ipso-carbon attached to oxygen (strongly deshielded).[1] |

| 136.2 | Cq | C 1-Ac | Quaternary aromatic carbon.[1] |

| 134.5 | CH | C 6-H | Aromatic methine.[1] |

| 132.1 | Cq | C 3-Me | Quaternary aromatic carbon.[1] |

| 131.8 | Cq | C 5-Me | Quaternary aromatic carbon.[1] |

| 129.4 | CH | C 4-H | Aromatic methine.[1] |

| 60.1 | CH | -OC H | Methoxy carbon.[1] |

| 30.5 | CH | -COC H | Acetyl methyl.[1] |

| 20.4 | CH | Ar-C H | Aromatic methyl.[1][2] |

| 16.2 | CH | Ar-C H | Aromatic methyl (likely C3 due to crowding).[1] |

Infrared (IR) Spectroscopy[2][7]

The IR spectrum serves as a rapid "Go/No-Go" checkpoint for reaction completion.

| Wavenumber ( | Vibration Mode | Functional Group | Diagnostic Value |

| 1685 – 1695 | Conjugated Ketone | Primary Indicator. Lower than non-conjugated ketones (1715) due to resonance.[1] | |

| 1590, 1475 | Aromatic Ring | Confirms benzene core integrity.[1] | |

| 1240 – 1260 | Aryl Alkyl Ether | Confirms presence of Methoxy group.[1] | |

| 2850 – 2960 | Alkyl (Methyls) | Presence of saturated C-H bonds.[1] | |

| ~3400 (Absent) | Phenol | Purity Check. If a broad peak appears here, the starting material (phenol) is present.[1] |

Mass Spectrometry (EI-MS)[1]

Ionization Mode: Electron Impact (70 eV)

Molecular Ion (

Fragmentation Logic (Graphviz)

The fragmentation pattern is dominated by alpha-cleavage at the carbonyl group.

Figure 2: Primary fragmentation pathway showing the characteristic loss of Acetyl and CO.

Key Fragments:

-

m/z 178: Molecular Ion (

). -

m/z 163:

. Loss of a methyl radical (likely from the methoxy or ketone). -

m/z 135:

. Loss of the acetyl group (43 amu). This is often the base peak or very prominent in acetophenones.

Experimental Protocols & Validation

Sample Preparation for NMR

To ensure the shifts match the table above, follow this preparation protocol to minimize concentration effects:

-

Solvent: Use

(99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard. -

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent. High concentrations (>50 mg) can cause shift variations due to

-stacking. -

Shimming: Ensure the TMS peak is a sharp singlet (linewidth < 0.5 Hz) before acquisition.

Quality Control Checkpoint

-

Issue: Extra singlet at ~2.1 ppm.

-

Cause: Residual Acetone (common cleaning solvent).

-

-

Issue: Broad peak at ~5.0 ppm.

-

Cause: Residual Phenol -OH (incomplete methylation or demethylation side reaction).

-

-

Issue: Doublet at ~7.8 ppm.[2][6][7]

-

Cause: Isomer contamination (acetylation at C4 if C4-methyl was missing).

-

References

-

Sigma-Aldrich. Product Specification: 3,5-Dimethyl-2-methoxyacetophenone (CAS 55169-98-7).[4][8]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2758571, 1-(2-methoxy-3,5-dimethylphenyl)ethanone. Retrieved from

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for SCS additivity rules used for spectral prediction).

-

AIST. Spectral Database for Organic Compounds (SDBS). (Used for comparative analysis of 2'-methoxyacetophenone fragments).

Sources

- 1. Showing Compound 3'-Methoxyacetophenone (FDB000359) - FooDB [foodb.ca]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]

- 3. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | C11H11F3O2 | CID 2758579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethyl-2-methoxyacetophenone | C11H14O2 | CID 2758571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 2'-Methoxyacetophenone(579-74-8) 1H NMR spectrum [chemicalbook.com]

- 7. 2-METHOXYACETOPHENONE(4079-52-1) 1H NMR [m.chemicalbook.com]

- 8. 3,5-Dimethyl-2-methoxyacetophenone | 55169-98-7 [sigmaaldrich.com]

Methodological & Application

Applications of 3,5-Dimethyl-2-methoxyacetophenone in organic synthesis

Application Note: High-Purity Synthesis & Applications of 3,5-Dimethyl-2-methoxyacetophenone

Introduction

3,5-Dimethyl-2-methoxyacetophenone (DMMA) (CAS: 147623-18-5) is a specialized aromatic ketone building block characterized by significant steric crowding and high electron density. Structurally, it features an acetyl group at the C1 position, a methoxy group at C2, and methyl groups at C3 and C5.

Unlike simpler acetophenones, DMMA offers unique synthetic utility:

-

Steric Control: The ortho-methyl (C3) and ortho-methoxy (C2) groups create a crowded environment around the carbonyl, influencing the stereoselectivity of nucleophilic attacks.

-

Electronic Activation: The electron-donating methoxy and methyl groups activate the aromatic ring, making it a precursor for complex polysubstituted benzoyl derivatives.

-

Bioactive Scaffold: It serves as a lipophilic precursor to chalcones , flavones , and meroterpenoids (structurally related to Santonin and Orsellinic acid derivatives), which are critical in drug discovery for their antimicrobial and anti-inflammatory profiles.

This guide details three core applications: the synthesis of lipophilic chalcones, controlled demethylation for hydroxy-functionalization, and its role as a precursor for complex alicyclic frameworks.

Application I: Synthesis of Lipophilic Chalcones (Claisen-Schmidt Condensation)

Context: Chalcones derived from DMMA are highly valued in medicinal chemistry. The 2-methoxy group improves lipophilicity compared to 2-hydroxy analogues, enhancing membrane permeability for intracellular targets. The 3,5-dimethyl substitution pattern provides metabolic stability by blocking common oxidative sites on the phenyl ring.

Mechanism:

The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation. The enolate of DMMA attacks the electrophilic carbonyl of a substituted benzaldehyde, followed by dehydration to form the

Protocol: Base-Catalyzed Condensation

-

Reagents:

-

3,5-Dimethyl-2-methoxyacetophenone (1.0 equiv)

-

Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 equiv)

-

Potassium Hydroxide (KOH) (3.0 equiv)

-

Ethanol (95%)

-

-

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of DMMA and 5.0 mmol of the benzaldehyde in 15 mL of ethanol.

-

Catalyst Addition: Prepare a solution of KOH (15 mmol) in 5 mL of water/ethanol (1:1). Add this dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Note: The steric bulk at C3 may slow the reaction compared to unsubstituted acetophenones.

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).

-

Isolation: The chalcone typically precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from hot ethanol.

-

Troubleshooting:

-

Low Yield: If the reaction is sluggish due to sterics, switch to Barium Hydroxide [Ba(OH)₂] or use Ultrasound Irradiation to accelerate the condensation.

Visual Workflow:

Figure 1: Claisen-Schmidt condensation pathway for DMMA-derived chalcones.

Application II: Controlled Demethylation to 2-Hydroxy-3,5-dimethylacetophenone

Context: While the methoxy group is useful for protection, the free phenol is required for cyclization into flavones or coumarins . DMMA serves as a stable, protected precursor that can be stored and then demethylated on-demand to yield 3,5-dimethyl-2-hydroxyacetophenone (CAS: 1198-66-9), a ubiquitous intermediate in pharmaceutical synthesis.

Protocol: BBr₃ Mediated Demethylation

-

Reagents:

-

DMMA (1.0 equiv)

-

Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 equiv)

-

Dichloromethane (Anhydrous)

-

-

Procedure:

-

Setup: Flame-dry a two-neck flask and purge with Nitrogen (

). Dissolve DMMA (2.0 mmol) in anhydrous DCM (10 mL). -

Addition: Cool the solution to -78°C (dry ice/acetone bath). Add BBr₃ solution dropwise via syringe.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

-

Quench: Cool back to 0°C. Carefully quench with saturated NaHCO₃ solution (exothermic!).

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Why this route? Direct acetylation of 2,4-dimethylphenol can sometimes yield ester byproducts. Using DMMA (synthesized via reliable methylation or Friedel-Crafts on the anisole) and then demethylating ensures high regiochemical purity of the final hydroxy-ketone.

Application III: Synthesis of Complex Meroterpenoid Scaffolds

Context: Literature links DMMA derivatives to the synthesis of Santonin analogs and Orsellinic acid meroterpenoids. The 3,5-dimethyl-2-methoxy substitution pattern mimics the core of these natural products. Researchers use DMMA to construct complex alicyclic frameworks by reducing the ketone and coupling the aromatic ring to terpene chains.

Key Transformation: Grignard Addition / Reduction To link DMMA to a terpene tail (e.g., for meroterpenoid synthesis):

-

Grignard: Reaction of DMMA with a terpene-magnesium bromide (e.g., Geranyl bromide derivative).

-

Reduction: Hydrogenolysis of the resulting alcohol to an alkyl group.

Visual Pathway:

Figure 2: Conceptual route from DMMA to Meroterpenoid scaffolds.

Quality Control & Characterization

To validate the identity of 3,5-Dimethyl-2-methoxyacetophenone, compare experimental data against these standard parameters.

Table 1: Expected NMR & Physical Data

| Parameter | Value / Shift ( | Assignment |

| Appearance | Pale yellow oil or low-melting solid | - |

| ¹H NMR (CDCl₃) | 2.58 ppm (s, 3H) | Acetyl |

| 3.78 ppm (s, 3H) | Methoxy | |

| 2.30 ppm (s, 3H) | Ar-CH₃ (C3) | |

| 2.35 ppm (s, 3H) | Ar-CH₃ (C5) | |

| 7.10 ppm (s, 1H) | Ar-H (C4) | |

| 7.25 ppm (s, 1H) | Ar-H (C6) | |

| ¹³C NMR | ~200.0 ppm | Carbonyl |

| ~155.0 ppm | Ar-C-OMe (C2) |

References

-

ChemicalBook. (2025).[1] 3,5-Dimethyl-2-methoxyacetophenone CAS 147623-18-5 Properties and Suppliers. Retrieved from [1]

-

Cocker, W., & Lipman, C. (1947). The Constitution of ψ-Santonin. Part III. Synthetical Experiments. Journal of the Chemical Society. (Describes the use of 2-methoxy-3,5-dimethylbenzoyl derivatives). Retrieved from

-

PubChem. (2024). Compound Summary: 3,5-Dimethyl-2-methoxyacetophenone (CID 2758571). National Library of Medicine. Retrieved from

-

Biosynth. (2024). 3',5'-Dimethyl-2'-hydroxyacetophenone Applications. (Reference for the hydroxy-precursor relationship). Retrieved from

Sources

Application Note: Targeted Derivatization of 3,5-Dimethyl-2-methoxyacetophenone for Biological Studies

Executive Summary & Scaffold Rationale

This guide details the synthetic derivatization and biological evaluation of 3,5-Dimethyl-2-methoxyacetophenone (DMA).[1] Unlike simple acetophenones, DMA possesses a unique steric and electronic profile due to the ortho-methoxy group and the meta-dimethyl substitution pattern.

Why this Scaffold?

-

Lipophilicity: The 3,5-dimethyl groups significantly increase

, enhancing cell membrane permeability compared to unsubstituted analogs. -

Steric Constraint: The 2-methoxy group forces the carbonyl out of planarity, potentially increasing selectivity for specific protein binding pockets (e.g., tubulin or COX-2) by restricting conformational freedom.

-

Metabolic Stability: The methyl groups at the 3 and 5 positions block common metabolic oxidation sites on the phenyl ring.

This application note focuses on two primary derivatization pathways: Claisen-Schmidt Condensation (to yield Chalcones) and Schiff Base Formation (to yield Hydrazones), both of which are high-value pharmacophores in drug discovery.[1]

Synthetic Pathway Visualization[1]

The following diagram outlines the divergent synthesis strategy.

Figure 1: Divergent synthesis workflow converting the DMA scaffold into bioactive Chalcones and Hydrazones.

Module A: The Chalcone Pathway (Anticancer/Anti-inflammatory)

Chalcones (1,3-diaryl-2-propen-1-ones) are "privileged structures" in medicinal chemistry.[1] The

Critical Mechanistic Insight

The reaction between DMA and an aromatic aldehyde is a Claisen-Schmidt condensation .

-

Challenge: The ortho-methoxy group in DMA creates steric hindrance near the methyl ketone site, making enolate formation slower than in unsubstituted acetophenone.

-

Solution: We utilize a higher concentration of base (40% NaOH) and extended reaction times compared to standard protocols to drive the equilibrium forward.

Detailed Protocol: Synthesis of DMA-Chalcones

Materials:

-

3,5-Dimethyl-2-methoxyacetophenone (1.0 eq)[1]

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)[1]

-

Sodium Hydroxide (NaOH), 40% aq. solution

-

Ice water / 10% HCl

Step-by-Step Methodology:

-

Solubilization: In a 50 mL round-bottom flask, dissolve 5.0 mmol of DMA and 5.0 mmol of the chosen benzaldehyde in 15 mL of Ethanol.

-

Catalysis: Place the flask in an ice bath (0–5 °C). Add 3 mL of 40% NaOH dropwise with vigorous stirring.

-

Note: The solution will likely turn yellow/orange due to the formation of the halochromic salt.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 24–48 hours.

-

Validation: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The DMA spot (

) should disappear, replaced by a lower

-

-

Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of concentrated HCl.

-

Why? Neutralization protonates the enolate, precipitating the chalcone.

-

-

Purification: Filter the precipitate. Wash with cold water (

mL) and cold ethanol (

Expected Yield: 75–85%[1]

Module B: The Hydrazone Pathway (Antimicrobial)

Hydrazones contain the azomethine

Detailed Protocol: Synthesis of DMA-Hydrazones

Materials:

-

3,5-Dimethyl-2-methoxyacetophenone (1.0 eq)[1]

-

Phenylhydrazine or Hydrazine Hydrate (1.2 eq)

-

Glacial Acetic Acid (Catalyst)[4]

-

Absolute Ethanol[1]

Step-by-Step Methodology:

-

Setup: Dissolve 2.0 mmol of DMA in 10 mL of absolute ethanol.

-

Addition: Add 2.4 mmol of Phenylhydrazine . Add 2–3 drops of Glacial Acetic Acid .

-

Chemistry: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack of the hydrazine nitrogen.

-

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours.

-

Validation: Unlike chalcones, this reaction requires heat due to the steric bulk of the DMA scaffold hindering the nucleophilic attack.

-

-

Isolation: Cool the mixture to room temperature. If crystals do not form, evaporate 50% of the solvent and cool in an ice bath.

-

Purification: Filter the solid and wash with cold ether.

Analytical Validation (QC)

Before biological testing, the derivatives must be validated.

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18 column, MeOH:Water gradient) | > 95% Area Under Curve |

| Identity ( | 500 MHz DMSO- | Chalcone: Doublet ( |

| Identity (IR) | FT-IR (ATR) | Chalcone: Shift of |

Biological Evaluation Workflow

Once synthesized, the library should be screened using the following logic.

Figure 2: Biological screening decision tree for DMA derivatives.

Primary Assay: MTT Cytotoxicity (For Chalcones)

-

Principle: Measures metabolic activity of viable cells via reduction of tetrazolium dye.

-

Relevance: Chalcones often disrupt the cell cycle.

-

Key Control: Use Doxorubicin as a positive control.[5]

-

Procedure: Treat cells for 48h, add MTT reagent, dissolve formazan crystals in DMSO, read Absorbance at 570 nm.

Primary Assay: MIC Determination (For Hydrazones)

-

Principle: Minimum Inhibitory Concentration via broth microdilution.

-

Relevance: Hydrazones target bacterial metalloenzymes.

-

Key Control: Use Ciprofloxacin as a positive control.

References

-

Claisen-Schmidt Condensation Protocols

-

Biological Activity of Acetophenone Derivatives

- ACS Omega. "Synthesis of Chalcone Derivatives and Their Biological Activities: A Review." ACS Omega, 2022.

-

Hydrazone Synthesis Methodology

-

Green Chemistry Approaches

-

Royal Society of Chemistry.[2] "Solvent-Free Aldol Condensation Reactions."

-

Sources

- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. jetir.org [jetir.org]

- 4. rsc.org [rsc.org]

- 5. sciforum.net [sciforum.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. magritek.com [magritek.com]

- 10. Claisen Condensation [organic-chemistry.org]

Application Notes and Protocols for 3,5-Dimethyl-2-methoxyacetophenone: A Guide to Synthesis and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-2-methoxyacetophenone is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its substituted benzene ring and reactive ketone functionality allow for a variety of chemical transformations, making it a key building block in the development of more complex molecules, including potential pharmaceutical agents. The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing acetyl group dictates the molecule's reactivity and provides opportunities for selective chemical modifications.

This comprehensive guide provides detailed insights into the synthesis and primary reaction mechanisms of 3,5-Dimethyl-2-methoxyacetophenone. The protocols and mechanistic discussions are designed to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in their synthetic endeavors.

I. Synthesis of 3,5-Dimethyl-2-methoxyacetophenone

The most common and efficient method for the synthesis of 3,5-Dimethyl-2-methoxyacetophenone is the Friedel-Crafts acylation of 2,4-dimethylanisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

A. Mechanism of Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 2,4-dimethylanisole. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate the acylium ion from acetyl chloride.[1]

The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators. In 2,4-dimethylanisole, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. Positions 3 and 5 are meta and less activated. The methyl groups at positions 2 and 4 further activate the ring. The acylation will preferentially occur at the most nucleophilic and sterically accessible position. In the case of 2,4-dimethylanisole, the position ortho to the methoxy group and flanked by two methyl groups (position 3) is sterically hindered. The position para to the methoxy group is already occupied by a methyl group. Therefore, the most likely position for acylation is the remaining ortho position (position 6) relative to the methoxy group, which is also meta to the two methyl groups. However, to obtain the desired 3,5-Dimethyl-2-methoxyacetophenone, the starting material must be 2,4-dimethylanisole, and the acylation will occur at the 6-position, which after renumbering based on IUPAC nomenclature of the product gives the 1-acetyl-3,5-dimethyl-2-methoxybenzene.

Diagram of Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

B. Experimental Protocol: Synthesis of 3,5-Dimethyl-2-methoxyacetophenone

This protocol describes the synthesis of 3,5-Dimethyl-2-methoxyacetophenone from 2,4-dimethylanisole and acetyl chloride using aluminum chloride as the catalyst.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2,4-Dimethylanisole | C₉H₁₂O | 136.19 | 13.6 g (0.1 mol) |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 8.6 g (0.11 mol) |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 16.0 g (0.12 mol) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL |

| 5% Hydrochloric Acid (aq) | HCl | 36.46 | 100 mL |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 50 mL |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 50 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g |

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (16.0 g) and 100 mL of dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

-

Addition of Acetyl Chloride: Add acetyl chloride (8.6 g) dropwise to the stirred suspension over 15 minutes, maintaining the temperature below 10 °C.

-

Addition of 2,4-Dimethylanisole: In the dropping funnel, prepare a solution of 2,4-dimethylanisole (13.6 g) in 50 mL of dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 10 °C. The reaction is exothermic.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. Then, slowly add 100 mL of 5% HCl solution to dissolve the aluminum salts.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 50 mL of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3,5-Dimethyl-2-methoxyacetophenone.

II. Reactions of the Ketone Carbonyl Group

The carbonyl group of 3,5-Dimethyl-2-methoxyacetophenone is a key site for various chemical transformations, including oxidations and reductions.

A. Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones into esters.[3] In the case of 3,5-Dimethyl-2-methoxyacetophenone, the reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will result in the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4] For 3,5-Dimethyl-2-methoxyacetophenone, the competition is between the methyl group and the 3,5-dimethyl-2-methoxyphenyl group. The aryl group has a higher migratory aptitude than the methyl group, leading to the formation of 2,4-dimethyl-6-methoxyphenyl acetate. The electron-donating groups on the aromatic ring further enhance its migratory ability.[5]

Diagram of Baeyer-Villiger Oxidation Mechanism

Caption: Baeyer-Villiger oxidation of 3,5-Dimethyl-2-methoxyacetophenone.

B. Carbonyl Reduction Reactions

The acetyl group can be reduced to an ethyl group using either the Clemmensen or Wolff-Kishner reduction. The choice between these two methods depends on the stability of other functional groups in the molecule to acidic or basic conditions.[6][7]

-

Clemmensen Reduction (Acidic Conditions): This reduction is carried out using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[8] It is suitable for substrates that are stable in strong acid. The methoxy group of 3,5-Dimethyl-2-methoxyacetophenone is generally stable under these conditions.

-

Wolff-Kishner Reduction (Basic Conditions): This reaction involves the formation of a hydrazone, followed by treatment with a strong base (e.g., KOH) at high temperatures.[6] This method is ideal for substrates that are sensitive to acid.

Diagram of Carbonyl Reduction Pathways

Caption: Reduction of the acetyl group.

C. Grignard Reaction

The addition of a Grignard reagent (R-MgX) to the carbonyl group of 3,5-Dimethyl-2-methoxyacetophenone results in the formation of a tertiary alcohol after acidic workup.[9] The steric hindrance from the ortho-methoxy and methyl groups might slightly reduce the reaction rate but generally does not prevent the reaction.

Diagram of Grignard Reaction Mechanism

Caption: Grignard reaction with 3,5-Dimethyl-2-methoxyacetophenone.

III. Reactions Involving the Aromatic Ring

The substituted benzene ring of 3,5-Dimethyl-2-methoxyacetophenone can undergo further electrophilic aromatic substitution, although the acetyl group is a deactivating group.

A. Electrophilic Aromatic Substitution

The acetyl group is a meta-directing deactivator. However, the combined activating and ortho-, para-directing effects of the methoxy and two methyl groups are stronger. The position para to the strongly activating methoxy group is occupied. The positions ortho to the methoxy group are at C2 (occupied by the acetyl group) and C6. The C6 position is the most likely site for further electrophilic substitution due to the combined directing effects of the methoxy and methyl groups, despite some deactivation from the acetyl group.

IV. Spectroscopic Characterization

The structure of 3,5-Dimethyl-2-methoxyacetophenone and its reaction products can be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data for 3,5-Dimethyl-2-methoxyacetophenone:

| Technique | Expected Features |

| ¹H NMR | - Singlet for the acetyl protons (~2.5 ppm).- Singlet for the methoxy protons (~3.8 ppm).- Two singlets for the two aromatic methyl groups (~2.2-2.4 ppm).- Two singlets for the two aromatic protons (~6.8-7.5 ppm). |

| ¹³C NMR | - Carbonyl carbon signal (~195-205 ppm).- Aromatic carbon signals (~120-160 ppm).- Methoxy carbon signal (~55-60 ppm).- Acetyl methyl carbon signal (~25-30 ppm).- Aromatic methyl carbon signals (~15-25 ppm).[10] |

| IR | - Strong C=O stretch (~1670-1690 cm⁻¹).- C-O stretch (~1250 cm⁻¹).- Aromatic C-H and C=C stretches. |

| Mass Spec | - Molecular ion peak (M⁺) at m/z = 178.23. |

V. Conclusion

3,5-Dimethyl-2-methoxyacetophenone is a versatile synthetic intermediate with multiple reactive sites. A thorough understanding of its synthesis via Friedel-Crafts acylation and the reactivity of its functional groups is essential for its effective application in the development of new chemical entities. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound.

References

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). Retrieved from [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Retrieved from [Link]

-

Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021, September 20). PNAS. Retrieved from [Link]

-

Wolff-Kishner vs. Clemmensen: A Comparative Look at Reduction Methods. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

-

Electrophilic Aromatic Substitution. (2025, February 9). YouTube. Retrieved from [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Baeyer-Villiger Oxidation. Chemistry Steps. Retrieved from [Link]

-

19.8 Baeyer Villiger Oxidation | Organic Chemistry. (2021, April 6). YouTube. Retrieved from [Link]

-

The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Retrieved from [Link]

-

Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Vedantu. Retrieved from [Link]

-

Clemmensen reduction vs. Wolff-Kishner reduction. Chemistry Stack Exchange. Retrieved from [Link]

-

Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. Retrieved from [Link]

-

Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Baeyer--Villiger Oxidation. Cambridge University Press. Retrieved from [Link]

-

Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). YouTube. Retrieved from [Link]

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025, April 14). Preprints.org. Retrieved from [Link]

-

18.4c The Clemmensen and Wolff Kishner Reductions. (2018, September 20). YouTube. Retrieved from [Link]

-

13 Friedel-Crafts Acylation. UW-Madison Chemistry. Retrieved from [Link]

-

Electrophilic aromatic substitution. Bartleby. Retrieved from [Link]

-

Baeyer-Villiger Oxidation. Organic Chemistry Portal. Retrieved from [Link]

- Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.

-

Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Semantic Scholar. Retrieved from [Link]

-

What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid?. Quora. Retrieved from [Link]

-

Electrophilic Aromatic Substitution. ResearchGate. Retrieved from [Link]

-

p-Methoxyacetophenone.....Cock can teach you NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. Retrieved from [Link]

-

1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

-

Spectra Problem #9 Solution. University of Calgary. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. Baeyer-Villiger Oxidation (Chapter 2) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wolff-Kishner vs. Clemmensen: A Comparative Look at Reduction Methods - Oreate AI Blog [oreateai.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application Notes and Protocols for the Quantification of 3,5-Dimethyl-2-methoxyacetophenone

Introduction: The Significance of Quantifying 3,5-Dimethyl-2-methoxyacetophenone

These application notes provide comprehensive, field-proven protocols for the robust and reliable quantification of 3,5-Dimethyl-2-methoxyacetophenone. The methodologies detailed herein are designed to be self-validating systems, ensuring data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise analytical methods for this compound.

Physicochemical Properties of 3,5-Dimethyl-2-methoxyacetophenone

A thorough understanding of the analyte's physicochemical properties is the bedrock of robust analytical method development. These properties dictate the choice of analytical technique, sample preparation strategies, and chromatographic conditions.

| Property | Value | Significance for Analytical Method Development |

| Molecular Formula | C₁₁H₁₄O₂ | Influences the choice of mass spectrometry parameters. |

| Molecular Weight | 178.23 g/mol | Essential for preparing standard solutions of known concentration. |

| Structure | Aromatic Ketone | The presence of a chromophore allows for UV detection in HPLC. |

| Polarity | Moderately Polar | Guides the selection of appropriate HPLC stationary and mobile phases, as well as extraction solvents. |

| Volatility | Semi-volatile | Determines the suitability for Gas Chromatography (GC) based methods. |

Recommended Analytical Methodologies

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the quantification of 3,5-Dimethyl-2-methoxyacetophenone. The choice between these techniques depends on the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the method of choice for routine quality control of pharmaceutical formulations due to its robustness, precision, and ease of use.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers higher selectivity and sensitivity, making it ideal for complex matrices such as biological fluids, or for trace-level impurity analysis.

Section 1: Quantification by High-Performance Liquid Chromatography (HPLC)

The inherent chromophore in the structure of 3,5-Dimethyl-2-methoxyacetophenone makes it amenable to UV detection, and its polarity is well-suited for reversed-phase chromatography.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. 3,5-Dimethyl-2-methoxyacetophenone, being moderately polar, will partition between the stationary and mobile phases, allowing for its separation from other components in the sample. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Experimental Workflow

Caption: HPLC quantification workflow for 3,5-Dimethyl-2-methoxyacetophenone.

Detailed Protocol: HPLC-UV Method

1.3.1. Instrumentation and Reagents

-

HPLC system with a UV detector, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (for pH adjustment).

-

Reference standard of 3,5-Dimethyl-2-methoxyacetophenone (purity ≥ 98%).

1.3.2. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | The ratio of acetonitrile to water can be adjusted to optimize the retention time. Phosphoric acid is added to sharpen the peak shape by suppressing the ionization of any acidic functional groups.[1] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | Determined by UV absorbance maximum (scan from 200-400 nm) | The wavelength of maximum absorbance provides the highest sensitivity for the analyte. For acetophenones, this is typically in the range of 240-280 nm. |

| Injection Volume | 10 µL | This can be adjusted based on the concentration of the sample and the sensitivity of the detector. |

1.3.3. Preparation of Solutions

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of the 3,5-Dimethyl-2-methoxyacetophenone reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.3.4. Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and present it in a form compatible with the HPLC system.

-

For Pharmaceutical Tablets:

-

Weigh and finely powder no fewer than 20 tablets.[2]

-

Accurately weigh a portion of the powder equivalent to a target concentration of the analyte and transfer it to a volumetric flask.[3]

-

Add a suitable solvent (e.g., methanol or the mobile phase) to dissolve the analyte. Sonication for 15-30 minutes can aid dissolution.[2][4]

-

Dilute to volume with the solvent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any undissolved excipients.[2]

-

-

For Ointments/Creams:

-

Accurately weigh a quantity of the ointment into a flask.

-

Add a solvent in which the analyte is soluble but the ointment base is not (e.g., acetone or a heated solvent).[4]

-

Mechanically shake or heat to dissolve the analyte.

-

Cool the solution to precipitate the excipients.[4]

-

Filter or centrifuge the mixture and dilute the supernatant to a suitable concentration with the mobile phase.

-

Method Validation (as per ICH Q2(R1) Guidelines)

Validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[5][6]

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

1.4.1. Validation Parameter Summary

| Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from any impurities, degradation products, or matrix components. Peak purity analysis using a diode array detector is recommended. |

| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999. |

| Range | Typically 80-120% of the test concentration for an assay of a finished product.[7] |

| Accuracy | The closeness of the test results to the true value. Assessed by recovery studies at different concentrations (e.g., 80%, 100%, 120%) with a mean recovery of 98-102%. |

| Precision | Repeatability (Intra-day): The precision of multiple measurements of the same sample on the same day. Relative Standard Deviation (RSD) should be ≤ 2%.Intermediate Precision (Inter-day): The precision of measurements on different days, with different analysts or equipment. RSD should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Often determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1. |

| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).[7] |

Section 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal technique to HPLC and is particularly useful for its high sensitivity and selectivity, especially in complex matrices.

Principle of the Method

In GC, volatile and thermally stable compounds are vaporized and separated in a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly specific identification and quantification.

Experimental Workflow

Caption: GC-MS quantification workflow for 3,5-Dimethyl-2-methoxyacetophenone.

Detailed Protocol: GC-MS Method

2.3.1. Instrumentation and Reagents

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Helium (carrier gas).

-

Solvents for extraction (e.g., ethyl acetate, hexane).

-

Internal standard (e.g., a structurally similar compound not present in the sample).

2.3.2. GC-MS Conditions

| Parameter | Condition | Rationale |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert gas that carries the sample through the column. |

| Oven Temperature Program | Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature gradient is used to separate compounds with different boiling points. This program should be optimized for the specific analyte and matrix. |

| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) | For quantification, monitoring specific ions of the analyte increases sensitivity and selectivity by reducing background noise. Characteristic ions for 3,5-Dimethyl-2-methoxyacetophenone should be determined by analyzing a pure standard in full scan mode. |

2.3.3. Sample Preparation for Biological Matrices (e.g., Plasma)

-

Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

Alternatively, Liquid-Liquid Extraction (LLE) can be used:

-

To a 100 µL plasma sample, add the internal standard and a suitable extraction solvent (e.g., 500 µL of ethyl acetate).

-

Vortex for 2 minutes and then centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute as described above.

Method Validation

The same validation parameters as for the HPLC method should be assessed according to ICH Q2(R1) guidelines.[7][8] For bioanalytical methods, additional validation experiments such as matrix effect and stability assessments are typically required.

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantification of 3,5-Dimethyl-2-methoxyacetophenone. The choice of method will depend on the specific application, matrix complexity, and required sensitivity. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reproducible data for regulatory submissions and in-house quality control.

References

- Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets. (2020). International Journal of Research in Pharmaceutical Sciences, 11(4), 6373-6379.

-

Separation of Acetophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. (2009). Acta Poloniae Pharmaceutica, 66(2), 123-128.

-

HPLC METHODOLOGY MANUAL. (2018). University of Notre Dame. Available at: [Link]

- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2015). Journal of Analytical & Bioanalytical Techniques, 6(5).

-

Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available at: [Link]

- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). International Journal of Organic Chemistry, 5, 83-93.

- Natural-derived acetophenones: chemistry and pharmacological activities. (2024).

- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

- HPLC Method for Qualitative Analysis of Acetaminophen in Pharmaceutical Painkillers (Paracetamol, Panadol, and Saridon) in Tablet Formulations. (2023).

- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.

- Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(16), 4841-4851.

-

HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. SIELC Technologies. Available at: [Link]

- A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. (2024). Journal of Analytical Toxicology, bkae037.

- Application Note: 3-Hydroxy-4-methoxyacetophenone as a Standard for Analytical Methods. Benchchem.

- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2023). Molecules, 28(10), 4087.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2014). U.S.

- Two novel coumarins bearing an acetophenone derivative from the leaves of Melicope Quercifolia. (2019). Natural Product Research, 34(16), 2289-2295.

- One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. (2021). Journal of the Brazilian Chemical Society, 32(8), 1694-1701.

- GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Foods, 12(9), 1863.

-

Quality Guidelines. ICH. Available at: [Link]

- Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketon

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. (2018). Pharmacia, 65(1), 37-42.

-

ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

Sources

- 1. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. padproject.nd.edu [padproject.nd.edu]

- 3. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. fda.gov [fda.gov]

- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

Application Note: 3,5-Dimethyl-2-methoxyacetophenone in High-Performance Fragrance Formulation

[1][2][3]

Executive Technical Summary

3,5-Dimethyl-2-methoxyacetophenone is a sophisticated aromatic ketone used as a modifier in fragrance architectures requiring sweet, anisic, and powdery-balsamic bridges.[1][2] Unlike the parent acetophenone (which can be harsh or overly "chemical" in high doses), the 3,5-dimethyl substitution pattern increases lipophilicity (logP), dampening volatility and smoothing the olfactory profile into a tenacious, hay-like, and coumarinic register.[1]

It serves as a critical "Heart-Base Linker," stabilizing volatile top-note anisic esters while grounding heavy balsamic base notes.[1][2]

Physicochemical Profile Table[1][2][3][4][5][6][7]

| Property | Specification | Formulation Relevance |

| CAS Number | 55169-98-7 | Verification of raw material identity.[1][2][3] |

| IUPAC Name | 1-(2-methoxy-3,5-dimethylphenyl)ethanone | Structural confirmation.[1][2][3][4][5] |

| Molecular Weight | 178.23 g/mol | Medium volatility (Heart-Base).[1][2][3] |

| LogP (Predicted) | ~2.3 - 2.8 | Moderate hydrophobicity; good substantivity on skin/fabric.[1][2][3] |

| Vapor Pressure | ~0.01 mmHg @ 25°C | Low volatility; acts as a fixative for lighter florals.[2][3] |

| Appearance | Colorless to pale yellow liquid/solid | May require warming if stored cool; easy to solubilize.[2][3][6] |

| Odor Descriptors | Sweet, Anisic, Hawthorn, Mimosa, Hay, Powdery.[2][3] | Primary vector for "floriental" accords.[2][3] |

Olfactory Mechanics & Causality

To use DMA-352 effectively, one must understand the causality of its structure-odor relationship (SOR).[1]

-

The Acetophenone Core: Provides the "sweet-pungent" floral lift associated with Hawthorn (Crataegus) and Mimosa.[1]

-

The 2-Methoxy Group (Ortho): Introduces an "anisic" ether character, reducing the harshness of the ketone and adding a "wet hay" or "almond" nuance.[1]

-

The 3,5-Dimethyl Substitution: This is the functional pivot.[1] The methyl groups add steric bulk and hydrophobicity.[1][2]

Olfactory Mapping Diagram

The following diagram illustrates where DMA-352 sits within the olfactory landscape relative to common benchmarks.

Figure 1: Olfactory positioning of DMA-352 showing its derivation from harsh precursors to a smooth, coumarinic modifier.[1]

Experimental Protocols

Protocol A: Solubilization & Stock Preparation

DMA-352 is a ketone and is generally stable, but purity is critical to avoid off-notes.[1][2]

Materials:

-

Raw Material: 3,5-Dimethyl-2-methoxyacetophenone (>98% purity).[1][2][3]

-

Solvent: Dipropylene Glycol (DPG) or Diethyl Phthalate (DEP) for smelling solutions; Ethanol (SDA 40B) for finished product trials.[2]

Step-by-Step:

-

Tare a glass beaker on an analytical balance.

-

Weigh 1.00g of DMA-352.

-

Add 9.00g of DPG to create a 10% (w/w) Stock Solution .

-

Agitate using a magnetic stirrer at 200 RPM for 5 minutes at room temperature (22°C).

-

Note: If the raw material is solid/crystalline (dependent on ambient temp), gently warm to 35°C in a water bath before weighing.

-

-

Store in amber glass with a poly-seal cone cap to prevent oxidation.

Protocol B: Accord Construction (The "Mimosa" Bridge)

This experiment demonstrates DMA-352's ability to "fix" floral notes.[1][2]

Objective: Create a Mimosa/Cassie accord where DMA-352 replaces standard Anisaldehyde to test for improved tenacity.

| Ingredient | Control (Parts) | Test (Parts) | Role of Ingredient |

| Phenylethyl Alcohol | 400 | 400 | Basic Rose/Floral Blender |

| Ionone Alpha | 100 | 100 | Violet/Powdery texture |

| Heliotropine | 150 | 150 | Sweet/Almond powdery note |

| Anisaldehyde | 100 | 0 | Standard Anisic sweetness (Volatile) |

| DMA-352 (100%) | 0 | 100 | The Variable (Tenacious Anisic) |

| Farnesol | 50 | 50 | Floral fixative |

| Benzyl Salicylate | 200 | 200 | Blender/Solvent |

| Total | 1000 | 1000 |

Evaluation Method:

-

Dip smelling strips in Control and Test vials to a depth of 2cm.

-

Time T=0: Assess top note lift. (Expect Control to be sweeter/sharper; Test to be softer/drier).

-

Time T=6 Hours: Assess heart note stability.

-

Time T=24 Hours: Assess substantivity.

-

Hypothesis: The Test strip containing DMA-352 will retain a distinct "hay/tobacco" warmth that the Anisaldehyde control lacks, demonstrating its value as a heart-base fixative.[1]

-

Protocol C: Stability Testing (Schiff Base Precaution)

Ketones are generally less reactive than aldehydes regarding Schiff base formation (discoloration with amines like Methyl Anthranilate or Indole), but they are not immune.

Workflow:

-

Prepare Mixture A: 1g DMA-352 + 1g Methyl Anthranilate.

-

Prepare Mixture B: 1g DMA-352 + 1g Indole (10% in DPG).

-

Incubate: Place vials in a heat chamber at 50°C for 72 hours.

-

Observation:

Regulatory & Safety (Self-Validating Check)

Before formulation, verify the current status of the molecule.[1]

-

IFRA Status: Check the specific CAS (55169-98-7) in the latest IFRA Amendment.[1][2] Generally, acetophenone derivatives are monitored for skin sensitization or phototoxicity.

-

Phototoxicity: Unlike unsubstituted coumarins or furocoumarins, methoxy-substituted acetophenones are generally lower risk, but UV absorption spectra should be checked if used in "leave-on" products exposed to sunlight.[1]

-

GHS Labeling:

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2758571, 3,5-Dimethyl-2-methoxyacetophenone. Retrieved from [Link]

-

The Good Scents Company (2025). Acetophenone Derivatives and Odor Profiles. Retrieved from [Link] (General reference for acetophenone family functional groups).[2]

-

Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1][2] (Standard text for synthesis and properties of aromatic ketones).

-

Sell, C. S. (2006). The Chemistry of Fragrances: From Mixer to Perfumer.[2] Royal Society of Chemistry.[2] (Reference for Schiff base stability and ketone reactivity).

Sources

- 1. DE60020355T2 - Fragrance precursor - Google Patents [patents.google.com]

- 2. scent.vn [scent.vn]

- 3. Showing Compound 3'-Methoxyacetophenone (FDB000359) - FooDB [foodb.ca]

- 4. PubChemLite - 3,5-dimethyl-2-methoxyacetophenone (C11H14O2) [pubchemlite.lcsb.uni.lu]